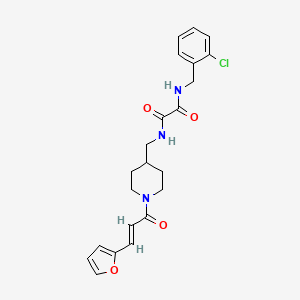

4-(Boc-氨基)-2-氧代吡咯啉-1-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

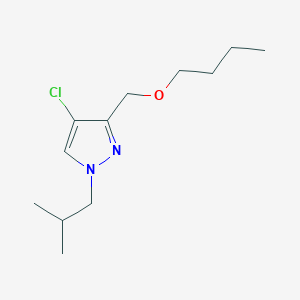

“4-(Boc-amino)-2-oxopyrrolidine-1-acetic Acid” is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved . It is generally the first option for protecting an amino function in a synthetic project .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The conversion of Boc-amino acids into Boc2-amino acids using Boc2O/DMAP has also been investigated . This procedure requires intermediary esterification .Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis . In peptide synthesis, Boc-derivatives nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia .Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . It is ranked as “one of the most commonly used protective groups for amines” .科学研究应用

杂环化合物的合成

4-(Boc-氨基)-2-氧代吡咯烷-1-乙酸在各种杂环化合物的合成中起着至关重要的作用。例如,它已被用于碳环化和功能化[1,2,3]三唑并[4,5-b]吡啶的有效合成。此过程涉及在吡咯烷的存在下于回流条件下在乙酸中加热4-(N-Boc-氨基)-1,2,3-三唑-5-甲醛,与环烷酮、乙酰丙酮、1,3-环己烷二酮和丙二腈反应,形成[1,2,3]三唑并[4,5-b]吡啶的新衍生物(Syrota 等人,2020 年)。

合成中的脱保护

该化合物还参与了有效且选择性的神经元一氧化氮合酶抑制剂的合成,其中其脱保护起着关键作用。乙酸促进了 N-Boc 和 N-Bn 双重保护的 2-氨基吡啶甲基吡咯烷衍生物的脱苄基化,这是合成过程中的关键步骤(Ji 等人,2012 年)。

肽模拟物的构建模块

此外,4-(Boc-氨基)-2-氧代吡咯烷-1-乙酸衍生物被用作肽模拟物合成的构建模块。例如,一种非天然氨基酸 2-氨基-4-吡咯烷并噻吩[2,3-d]嘧啶-6-羧酸,显示出作为肽模拟物合成构建模块的应用前景(Bissyris 等人,2005 年)。

配位聚合物

此外,该化合物在配位聚合物的形成中也得到应用。Ni(NCS)2 与 4-(Boc-氨基)吡啶在乙腈中的反应导致形成一种具有显着结构和磁性的新型配位聚合物(Suckert 等人,2017 年)。

氧化还原活性氨基酸的合成

4-(Boc-氨基)-2-氧代吡咯烷-1-乙酸衍生物还用于合成氧化还原活性氨基酸,用于整合到肽组装体中以研究光引发电子或能量转移,突出了其在化学合成中的多功能性(McCafferty 等人,1995 年)。

作用机制

安全和危害

未来方向

The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This catalyst can be readily recycled . No competitive side reactions such as formation of isocyanates, ureas, and oxazolidinones from α-amino alcohols were observed .

属性

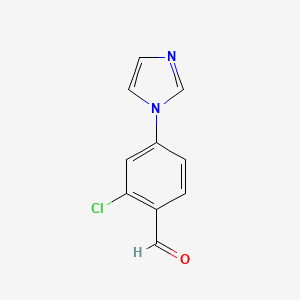

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-8(14)13(5-7)6-9(15)16/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDJTBDQUFFDTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2831014.png)

![ethyl [6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2831016.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2831018.png)

![3-Methyl-N-(1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2831019.png)

![3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2831024.png)